6-Chloro-2-(difluoromethyl)quinazolin-4-ol
Overview
Description
Preparation Methods
The synthesis of 6-Chloro-2-(difluoromethyl)quinazolin-4-ol can be achieved through various methods. One common approach involves the reaction of 2-amino-5-chlorobenzonitrile with difluoromethyl ketone under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .
Chemical Reactions Analysis
6-Chloro-2-(difluoromethyl)quinazolin-4-ol undergoes several types of chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6-Chloro-2-(difluoromethyl)quinazolin-4-ol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Chloro-2-(difluoromethyl)quinazolin-4-ol involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
6-Chloro-2-(difluoromethyl)quinazolin-4-ol can be compared with other similar compounds, such as:
6-Chloro-2-(trifluoromethyl)quinazolin-4-ol: This compound has a trifluoromethyl group instead of a difluoromethyl group, which may result in different biological activities and properties.
6-Chloro-2-(methyl)quinazolin-4-ol: The presence of a methyl group instead of a difluoromethyl group can also lead to variations in its chemical and biological behavior.
Properties
IUPAC Name |
6-chloro-2-(difluoromethyl)-3H-quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF2N2O/c10-4-1-2-6-5(3-4)9(15)14-8(13-6)7(11)12/h1-3,7H,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJNZBCZKVYAFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)NC(=N2)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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